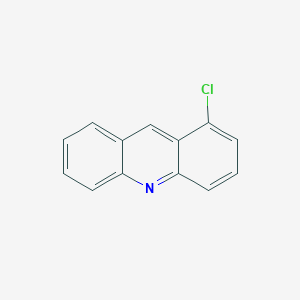
Acridine, chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
1-Chloroacridine can be synthesized through various methods. One common synthetic route involves the chlorination of acridine. The reaction typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloroacridine undergoes several types of chemical reactions, including:
Common reagents used in these reactions include potassium cyanide (KCN) for cyano substitution and various reducing agents for reduction reactions . Major products formed from these reactions include acridinic acid and various substituted acridines .
Scientific Research Applications
1-Chloroacridine and its derivatives have numerous scientific research applications:
Mechanism of Action
The primary mechanism of action of 1-chloroacridine involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved include DNA and various enzymes associated with DNA processing .
Comparison with Similar Compounds
1-Chloroacridine is unique among acridine derivatives due to its specific substitution pattern. Similar compounds include:
Amsacrine (m-AMSA): An anticancer agent that also intercalates DNA and inhibits topoisomerase.
Triazoloacridone (C-1305): Another DNA intercalator with anticancer properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its antitumor activity.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities .
Properties
CAS No. |
91311-48-7 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-chloroacridine |
InChI |
InChI=1S/C13H8ClN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |
InChI Key |
VIZLMXQJBOYAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


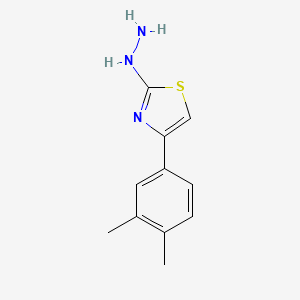



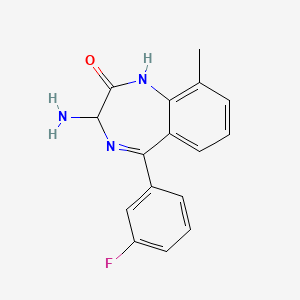
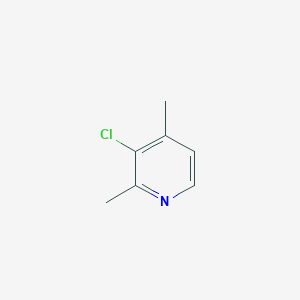
![Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B11768544.png)
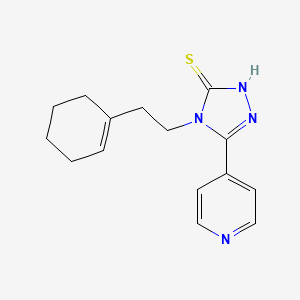


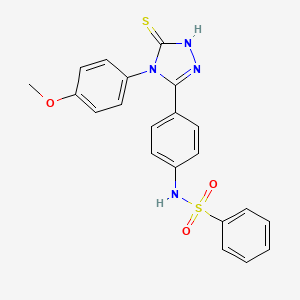


![1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
